N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide involves the acetylation of N-(2-(7-methoxynaphthalen-1-yl)ethyl)amine. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Formation of N-Acetyl-N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide.
Reduction: Formation of N-(2-(7-methoxynaphthalen-1-yl)ethyl)amine.
Substitution: Formation of various N-acyl derivatives depending on the acylating agent used.
Scientific Research Applications
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is used in several scientific research applications:
Biology: It is used in studies related to the biological activity of melatonin analogs.
Industry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide involves its interaction with melatonin receptors. The compound mimics the structure of melatonin and binds to melatonin receptors, thereby exerting its effects. This interaction influences various molecular pathways involved in circadian rhythm regulation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide.
Agomelatine: N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.
Uniqueness
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is unique due to its specific structural features, such as the presence of a naphthalene ring with a methoxy group at the 7-position. This structural uniqueness contributes to its distinct binding affinity and activity at melatonin receptors compared to other similar compounds .
Properties
IUPAC Name |
N-acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHCTJYAWJHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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